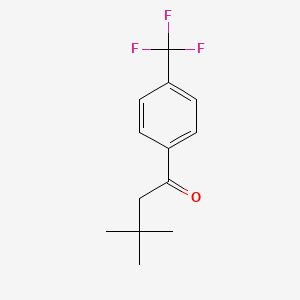

3,3-Dimethyl-4'-trifluoromethylbutyrophenone

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3,3-Dimethyl-4’-trifluoromethylbutyrophenone typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3,3-dimethylbutanone under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency .

Análisis De Reacciones Químicas

3,3-Dimethyl-4’-trifluoromethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming secondary alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3,3-Dimethyl-4’-trifluoromethylbutyrophenone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-4’-trifluoromethylbutyrophenone involves its interaction with molecular targets and pathways within biological systems . The compound’s effects are mediated through its ability to interact with specific enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparación Con Compuestos Similares

3,3-Dimethyl-4’-trifluoromethylbutyrophenone can be compared with other similar compounds, such as:

3,3-Dimethylbutyrophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

4’-Trifluoromethylbutyrophenone: Lacks the dimethyl groups, affecting its steric and electronic properties.

Actividad Biológica

3,3-Dimethyl-4'-trifluoromethylbutyrophenone (CAS Number: 898764-76-6) is a synthetic compound with notable biological activity. Its unique chemical structure, characterized by a trifluoromethyl group, enhances its lipophilicity, allowing for significant interactions with biological macromolecules. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H12F3O. The presence of the trifluoromethyl group contributes to its hydrophobic characteristics, which may influence its interaction with proteins and enzymes in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 232.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High (due to trifluoromethyl) |

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, likely due to its ability to disrupt cellular membranes.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antioxidant Properties : The compound may scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.

- Inflammation Modulation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

- Neuroprotective Effects : Preliminary investigations into neuroprotective properties revealed that the compound could mitigate neuronal damage in models of oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings

Recent studies have focused on elucidating the precise mechanisms by which this compound exerts its biological effects:

- In vitro studies demonstrated that the compound interacts with various signaling pathways involved in inflammation and apoptosis.

- In vivo studies using animal models have shown promising results in reducing symptoms associated with inflammatory diseases and infections.

Propiedades

IUPAC Name |

3,3-dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWNDPCLGNOSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642403 | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-76-6 | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.